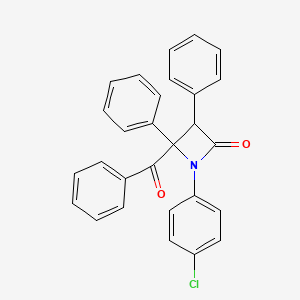
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a benzoyl group, a chlorophenyl group, and two phenyl groups attached to the azetidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with benzoyl chloride and diphenylamine in the presence of a base such as sodium hydride. The reaction mixture is then heated to promote cyclization, resulting in the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted azetidinones.
科学的研究の応用
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Benzoyl-1-cyanoacetylthiosemicarbazide: This compound shares the benzoyl group and has similar synthetic routes.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone: Another compound with a chlorophenyl group and similar reactivity.
Uniqueness
4-Benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one is unique due to its specific combination of functional groups and the azetidinone ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
84197-59-1 |
|---|---|
分子式 |
C28H20ClNO2 |
分子量 |
437.9 g/mol |
IUPAC名 |
4-benzoyl-1-(4-chlorophenyl)-3,4-diphenylazetidin-2-one |
InChI |
InChI=1S/C28H20ClNO2/c29-23-16-18-24(19-17-23)30-27(32)25(20-10-4-1-5-11-20)28(30,22-14-8-3-9-15-22)26(31)21-12-6-2-7-13-21/h1-19,25H |
InChIキー |
GUSRDDYKRWQRQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(=O)N(C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
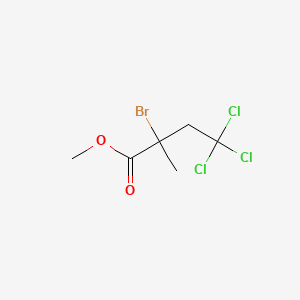
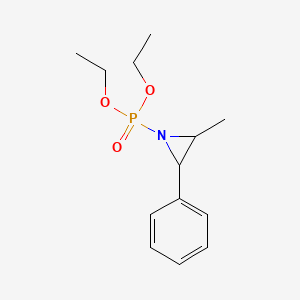
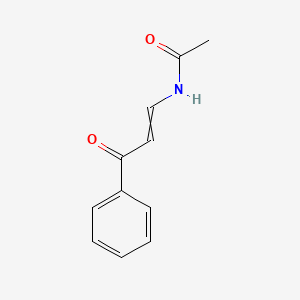



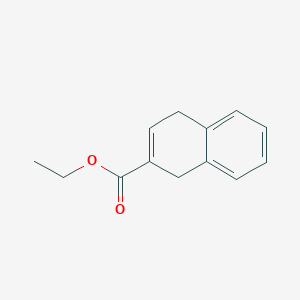
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-L-tyrosine](/img/structure/B14429062.png)
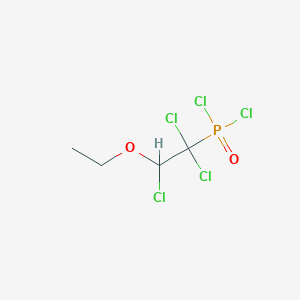
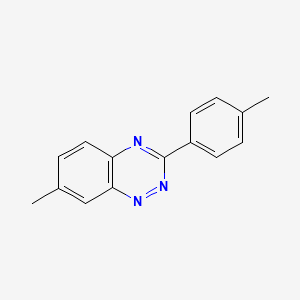
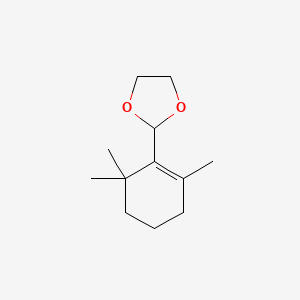

![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)
